molecular formula C8H18ClNO B2688855 2-(5,5-Dimethyloxolan-3-yl)ethanamine;hydrochloride CAS No. 2287339-70-0

2-(5,5-Dimethyloxolan-3-yl)ethanamine;hydrochloride

Cat. No.: B2688855
CAS No.: 2287339-70-0
M. Wt: 179.69
InChI Key: JPJUHSCZHUTIBA-UHFFFAOYSA-N
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Description

2-(5,5-Dimethyloxolan-3-yl)ethanamine;hydrochloride is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is known for its unique structure, which includes a substituted oxolane ring and an ethanamine group, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethyloxolan-3-yl)ethanamine;hydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The initial step involves the formation of the oxolane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst.

    Substitution Reaction: The next step involves the introduction of the ethanamine group through a substitution reaction. This can be done by reacting the oxolane derivative with an amine under controlled conditions.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine derivative with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethyloxolan-3-yl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethanamine group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are often used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

2-(5,5-Dimethyloxolan-3-yl)ethanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyloxolan-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-(5,5-Dimethyloxolan-3-yl)methanamine
  • **2-(5,5-Dimethyloxolan-3-yl)propanamine
  • **2-(5,5-Dimethyloxolan-3-yl)butanamine

Uniqueness

2-(5,5-Dimethyloxolan-3-yl)ethanamine;hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(5,5-dimethyloxolan-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2)5-7(3-4-9)6-10-8;/h7H,3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJUHSCZHUTIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)CCN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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